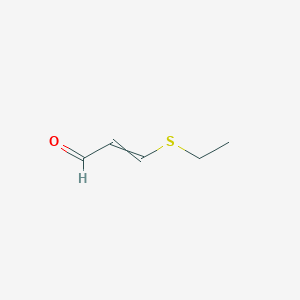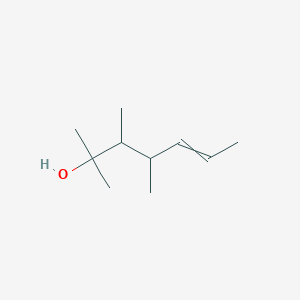
2,3,4-Trimethylhept-5-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trimethylhept-5-en-2-ol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with three methyl groups at positions 2, 3, and 4, and a double bond at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethylhept-5-en-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,3,4-trimethylpent-2-ene, followed by hydroboration-oxidation to introduce the hydroxyl group at the desired position. The reaction conditions typically involve the use of borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Trimethylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2CrO4
Reduction: H2 with Pd/C, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 2,3,4-Trimethylhept-5-en-2-one
Reduction: 2,3,4-Trimethylheptane
Substitution: 2,3,4-Trimethylhept-5-en-2-yl chloride
Applications De Recherche Scientifique
2,3,4-Trimethylhept-5-en-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trimethylhept-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the presence of the double bond and methyl groups can affect the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trimethylheptane
- 2,3,4-Trimethylhexanol
- 2,3,4-Trimethylpentanol
Uniqueness
2,3,4-Trimethylhept-5-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond within its structure
Propriétés
Numéro CAS |
57785-05-4 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,3,4-trimethylhept-5-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-6-7-8(2)9(3)10(4,5)11/h6-9,11H,1-5H3 |
Clé InChI |
AMCILDWYWUWBJZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)C(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



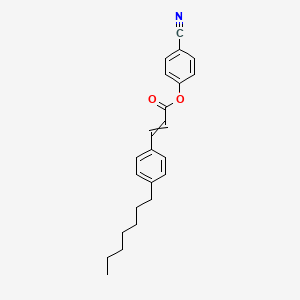
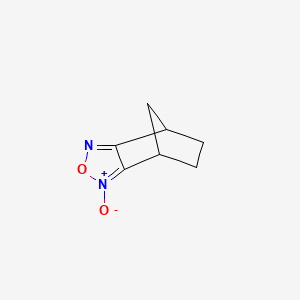
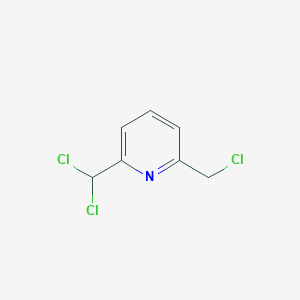

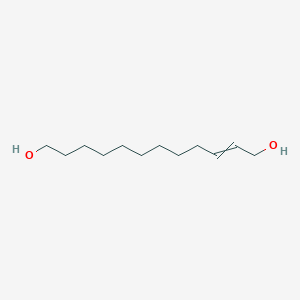
![6-Amino-5-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1-sulfonamide](/img/structure/B14624034.png)
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butane-2-thiol](/img/structure/B14624040.png)
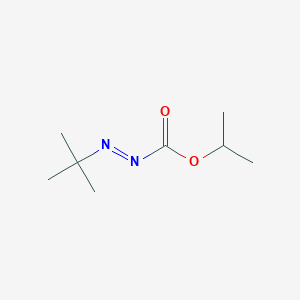
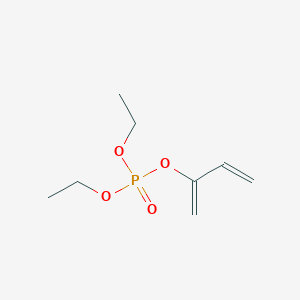
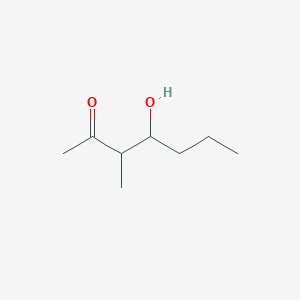
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

